8-Methylquinoline

Overview

Description

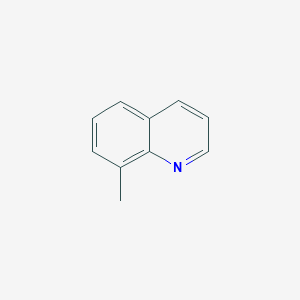

8-Methylquinoline is a heterocyclic aromatic compound featuring a quinoline backbone with a methyl substituent at the 8-position. This structural modification confers unique physicochemical and biological properties, making it a valuable scaffold in medicinal chemistry, catalysis, and materials science. Its applications range from serving as a precursor in synthetic organic chemistry to acting as a ligand in metal-catalyzed reactions .

Preparation Methods

FeCl₃-Catalyzed Cyclization of o-Toluidine and 1,3-Propanediol

Reaction Mechanism and Conditions

The FeCl₃·6H₂O-catalyzed synthesis of 8-methylquinoline involves the cyclocondensation of o-toluidine (2-methylaniline) and 1,3-propanediol under inert conditions. This method, reported by Khusnutdinov et al., achieves a 92% yield by facilitating intramolecular dehydration and cyclization . The reaction proceeds in a sealed ampule at 150°C for 8 hours, with carbon tetrachloride acting as a solvent and Fe³⁺ ions promoting electrophilic aromatic substitution.

Key steps include:

-

Activation of 1,3-Propanediol : FeCl₃ coordinates with the diol, enhancing its electrophilicity.

-

Formation of Schiff Base : o-Toluidine reacts with the activated diol to form an intermediate imine.

-

Cyclization and Aromatization : Intramolecular dehydration yields the quinoline core, followed by dehydrogenation to stabilize the aromatic system.

Optimization and Scalability

The procedure requires strict anhydrous conditions to prevent hydrolysis of intermediates. Increasing the FeCl₃·6H₂O loading beyond 0.02 mmol reduces yield due to over-oxidation, while temperatures below 140°C result in incomplete cyclization . Post-reaction workup involves neutralization with NaOH and distillation under vacuum, achieving a purity >95% without chromatography.

Vapor-Phase Catalytic Synthesis Using Formaldehyde and Acetaldehyde

Industrial-Scale Process Design

The patent US5700942A details a continuous vapor-phase method for this compound production, leveraging solid acid catalysts such as ZSM-5 zeolites or SiO₂-bound SnO₂ . Reactants—ortho-toluidine, formaldehyde, and acetaldehyde—are vaporized and passed over a catalyst bed at 350–470°C with a contact time of 3–4 seconds.

Table 1: Effect of Aldehyde-to-Aniline Molar Ratio on Yield and Purity

| Aldehyde:Aniline Ratio | Conversion (%) | 8-MeQ Yield (%) | Purity (8-MeQ/2,8-Me₂Q) |

|---|---|---|---|

| 2:1 | 94 | 47 | 15:1 |

| 3:1 | 99.7 | 67.8 | 24:1 |

| 4:1 | 98 | 51 | 37:1 |

Data adapted from US5700942A .

Catalyst Selection and Regeneration

Zeolite catalysts with SiO₂/Al₂O₃ ratios of 25–50 exhibit optimal acidity for minimizing byproducts like 2,8-dimethylquinoline. Catalyst regeneration via calcination at 550°C restores activity, though repeated cycles gradually reduce selectivity due to pore blockage .

Methanol Contamination and Mitigation

Formaldehyde feeds containing methanol (>11% w/w) reduce yield by competing for active sites. A formaldehyde:methanol molar ratio ≥4.4 is critical for maintaining this compound purity >90% .

Halogenation-Amination Routes for Derivative Synthesis

Synthesis of 2,4-Dihalo-8-methylquinolines

Ismail et al. reported the bromination and chlorination of this compound using PBr₅ or PCl₅/POCl₃ mixtures, though yields remain low (30–40%) due to competing side reactions . For example, 2,4-dibromo-8-methylquinoline forms via electrophilic substitution but requires multiple recrystallizations to isolate.

Azidation and Phosphazene Intermediate Formation

Azidation of 2,4-dichloro-8-methylquinoline with NaN₃ in DMF yields tetrazoloquinolines, which condense with triphenylphosphine to form phosphazenes. Hydrolysis of these intermediates produces amino derivatives like 2,4-diamino-8-methylquinoline (50–60% yield) .

Comparative Analysis of Methodologies

Yield and Purity Considerations

-

FeCl₃-Catalyzed Method : Highest yield (92%) but limited to batch processing .

-

Vapor-Phase Catalysis : Scalable with 67.8% yield and 96% purity, suitable for continuous production .

-

Halogenation-Amination : Low yield (30–60%) but valuable for functionalized derivatives .

Environmental and Economic Factors

The vapor-phase method generates minimal aqueous waste compared to FeCl₃-mediated synthesis, which requires acid-base neutralization. However, energy costs for high-temperature catalysis (350–470°C) are substantial, favoring the FeCl₃ route for small-scale applications.

Chemical Reactions Analysis

Types of Reactions: 8-Methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Hydrogenation reactions can convert this compound to partially or fully hydrogenated products.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Hydrogenation typically uses hydrogen gas in the presence of a metal catalyst such as ruthenium.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, often involving catalysts or specific solvents.

Major Products:

Oxidation: Quinoline N-oxide derivatives.

Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

Organic Synthesis

8-Methylquinoline serves as a versatile building block in organic synthesis. It is utilized in the construction of complex molecular architectures due to its ability to undergo various chemical reactions.

Key Reactions:

- C-H Functionalization: this compound can be subjected to C-H functionalization reactions, enabling the introduction of various functional groups into the molecule. This property is particularly useful in synthesizing complex organic compounds .

- Fluorination: The compound has been employed in radiofluorination processes, which are critical for developing radiopharmaceuticals. A study demonstrated the successful Pd-mediated C-H radiofluorination of this compound derivatives using no-carrier-added silver fluoride ([Ag^18F]F), achieving high molar activity and robust reaction conditions .

Pharmaceutical Applications

This compound has significant potential in drug development, particularly for its antimicrobial and anti-inflammatory properties.

Case Studies:

- Antitumor Activity: Research has shown that platinum(II) complexes with this compound exhibit enhanced cytotoxicity against various cancer cell lines while showing lower toxicity towards normal cells. This suggests potential applications in cancer therapy .

- Genotoxicity Testing: Studies indicate that this compound demonstrates mutagenic properties in certain bacterial strains, raising considerations for its safety in pharmaceutical formulations .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent in chromatography and other separation techniques.

Applications:

- Chromatography: The compound is used to separate and identify various substances within complex mixtures, enhancing the sensitivity and specificity of analytical methods .

- Fluorescent Probes: Its derivatives are developed as fluorescent dyes for biological imaging, allowing researchers to visualize cellular processes effectively .

Corrosion Inhibition

In industrial applications, this compound acts as a corrosion inhibitor in metalworking fluids.

Mechanism:

- It forms a protective layer on metal surfaces, significantly reducing corrosion rates and thereby extending the lifespan of machinery .

Case Studies and Data Tables

The following table summarizes key studies and findings related to the applications of this compound:

Mechanism of Action

8-Methylquinoline can be compared with other quinoline derivatives:

2-Methylquinoline: Another methylated derivative, but with the methyl group at the second position, showing different biological activities and synthetic routes.

8-Hydroxyquinoline: A hydroxylated derivative with significant applications in coordination chemistry and medicinal chemistry.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its methyl group at the eighth position provides distinct steric and electronic effects compared to other quinoline derivatives .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Genotoxicity and Tumorigenicity

Key Findings :

- Discrepancy: The contradiction between UDS induction (suggesting tumorigenicity) and the lack of observed liver tumors in mice for 8-methylquinoline highlights the complexity of extrapolating in vitro results to in vivo outcomes .

Table 1: Genotoxicity and Carcinogenicity of Methylquinolines

| Compound | UDS Induction | Liver Tumor Incidence (Male Mice) |

|---|---|---|

| Quinoline | Not tested | >78% |

| 4-Methylquinoline | Positive | >78% |

| This compound | Positive | Not significant |

| 2-/6-Methylquinoline | Negative | Not tested |

Reactivity in Catalytic Transformations

Pd-Catalyzed Fluorination

- This compound exhibits superior reactivity as a substrate for Pd-catalyzed C–H fluorination compared to other methylquinolines.

- Radiofluorination: A novel Pd-mediated method using Ag[¹⁸F]F enabled the radiofluorination of this compound derivatives, producing high molar activity (up to 58% yield).

Rh(III)-Catalyzed C–H Functionalization

- Substituent Effects: 6-Position Substitution: Phenyl, naphthyl, or thienyl groups at the 6-position of this compound yielded products in up to 66% efficiency . 7-Position Substitution: Substituents here reduced yields to 34%, likely due to steric hindrance .

Table 2: Reaction Yields in Rh-Catalyzed Indolation of this compound Derivatives

| Substituent Position | Example Substituent | Yield (%) |

|---|---|---|

| 6-Position | Phenyl | 66 |

| 7-Position | Chlorine | 34 |

| 2-Position | Chlorine | 0 |

Hydrogenation Efficiency

Pd/PZs Catalyst Performance :

- 6- and this compound were fully hydrogenated to tetrahydroquinolines under mild conditions (40°C, 1.5 bar H₂, 6 h; >98% yield).

- 2-Methylquinoline required harsher conditions (60°C, 4 h) for partial conversion (58.3%), demonstrating the influence of methyl group position on catalytic hydrogenation .

Chemical and Physical Properties

Hydrogen Bonding

- Compared to 8-hydroxyquinoline (hq), the methyl group in this compound is less polarized, resulting in weaker hydrogen-bond-donor (HBD) interactions. This property affects its coordination behavior in metal complexes .

Phosphorylation of Benzylic C–H Bonds

- This compound is one of the few substrates enabling direct phosphorylation of non-activated benzylic C–H bonds under transition metal-free conditions, a reaction rarely reported for other methylquinolines .

Key Contrasts :

- Tumorigenicity : Contradicts in vitro and in vivo results, necessitating further study.

- Catalytic Reactivity: Superior performance in fluorination and hydrogenation compared to 2- and 6-methylquinoline.

- Steric Effects : Position-specific substituents dramatically alter reaction outcomes.

Biological Activity

8-Methylquinoline, a derivative of quinoline, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological effects of this compound, including its antimicrobial, anticancer, and genotoxic properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound (C10H9N) is characterized by a methyl group attached to the eighth position of the quinoline ring. Its structure contributes to its unique chemical properties, which influence its biological activities.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Research has demonstrated that it possesses activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Escherichia coli | 0.125 mg/mL |

| Pseudomonas aeruginosa | 0.250 mg/mL |

The above table summarizes findings from studies indicating that this compound derivatives can outperform standard antibiotics in certain cases, particularly against resistant strains .

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It has shown promise as an inhibitor of cancer cell proliferation and as an inducer of apoptosis in different cancer cell lines.

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The underlying mechanism was linked to the induction of oxidative stress and subsequent activation of apoptotic pathways .

Genotoxicity and Carcinogenicity

While this compound shows beneficial biological activities, it also raises concerns regarding genotoxicity. Studies have indicated that it is mutagenic in bacterial assays, with significant effects observed at concentrations ranging from 100 to 600 µg per plate in Salmonella typhimurium tests . Furthermore, although no significant increase in liver tumors was noted in mouse models, skin tumor-initiating activity was observed under specific conditions .

Table 2: Summary of Genotoxicity Findings

| Test System | Effect | Concentration Range |

|---|---|---|

| Salmonella typhimurium (TA100) | Mutagenic | 100 - 600 µg/plate |

| Rat hepatocytes | Induced unscheduled DNA synthesis | 1 mmol/L |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Modifications to the quinoline ring or substitution patterns can significantly enhance their potency against specific targets.

Research Findings on SAR:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 8-methylquinoline (8-MQL), and how can purity be validated?

- 8-MQL is synthesized via condensation reactions, such as the Skraup or Doebner-Miller methods, using precursors like ortho-toluidine and formaldehyde/acetaldehyde under acidic conditions . Purity validation typically employs gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) is critical for structural elucidation, particularly to distinguish between intermediates like 4H-8-MQL and fully hydrogenated products .

Q. How do solvent properties influence the hydrogenation of 8-MQL to 4H-8-MQL?

- Solvent polarity and hydrogen-bonding capacity significantly affect adsorption equilibria. Protic solvents (e.g., ethanol) weaken 8-MQL adsorption on Ru/AlO via hydroxyl-N-heterocycle interactions, facilitating 4H-8-MQL desorption and further hydrogenation. In contrast, aprotic solvents (e.g., dioxane) promote strong adsorption of 8-MQL, limiting conversion to 10H-8-MQL . Steric hindrance from solvents like N,N-diisopropylethylamine enhances selectivity for 10H-8-MQL by blocking active sites .

Q. What analytical techniques are essential for tracking 8-MQL hydrogenation intermediates?

- GC-MS monitors real-time conversion rates and identifies intermediates (e.g., 4H-8-MQL vs. 10H-8-MQL) . Time-dependent hydrogen uptake curves and selectivity tables (Table 1 in ) quantify reaction kinetics. Density functional theory (DFT) calculations analyze adsorption geometries and electronic charges (e.g., Hirshfeld charges of N-heteroatoms) to explain competitive adsorption .

Advanced Research Questions

Q. Why does competitive adsorption between 8-MQL and 4H-8-MQL hinder full hydrogenation to 10H-8-MQL?

- 8-MQL adsorbs more strongly on Ru(001) surfaces (adsorption energy: −2.15 eV) due to π-interactions and N-atom coordination, whereas 4H-8-MQL shows weaker adsorption (−1.78 eV) . This disparity blocks active sites, preventing 4H-8-MQL from undergoing further hydrogenation. Catalyst recycling experiments confirm site blockage, with conversion rates dropping from 100% (fresh catalyst) to <50% by the 7th cycle .

Q. How can DFT calculations optimize catalyst design for 8-MQL hydrogenation?

- DFT studies reveal that 8-MQL’s parallel adsorption on Ru(001) (Ru–N distance: 2.150 Å) enhances binding compared to tilted geometries. Charge redistribution in 4H-8-MQL (−0.124 vs. −0.158 for 8-MQL) reduces adsorption strength, guiding the design of catalysts with tailored acid sites or promoters to weaken intermediate adsorption .

Q. What methodological challenges arise in achieving 100% selectivity for 10H-8-MQL?

- Key challenges include:

- Catalyst deactivation : Carbon deposition and site blocking during recycling reduce activity. Regeneration protocols (e.g., oxidative treatment) are understudied .

- Solvent selection : Protic solvents favor 10H-8-MQL but require higher temperatures (200°C), risking side reactions. Mixed solvent systems (e.g., dioxane + amine) balance steric and electronic effects .

- Pressure effects : Hydrogen pressures >7 MPa improve kinetics but may destabilize intermediates .

Q. How do reaction parameters resolve contradictions in hydrogenation pathway data?

- Discrepancies in product distribution (e.g., 4H-8-MQL vs. 10H-8-MQL yields) arise from variations in:

- Catalyst dosage : Increasing Ru/AlO from 5 wt% to 7 wt% achieves full hydrogenation in 120 min .

- Temperature : Raising from 160°C to 180°C accelerates 8-MQL conversion but not 4H-8-MQL hydrogenation, highlighting kinetic vs. thermodynamic control .

- Solvent polarity : Ethanol increases 10H-8-MQL selectivity by 60% compared to toluene .

Properties

IUPAC Name |

8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRLTTZUODKEYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020888 | |

| Record name | 8-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

8-methylquinoline appears as yellow liquid or oil. (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

478 °F at 751 mmHg (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

221 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

1 to 5 mg/mL at 63 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.0719 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

5.9 mmHg at 75 °F ; 8.0 mmHg at 111 °F; 12.6 mmHg at 149 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

611-32-5 | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 8-Methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-METHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9409 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 8-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8-Methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.332 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-METHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97B12J636 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-112 °F (NTP, 1992) | |

| Record name | 8-METHYLQUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20694 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.